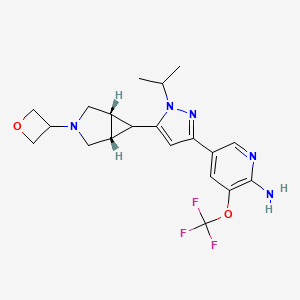

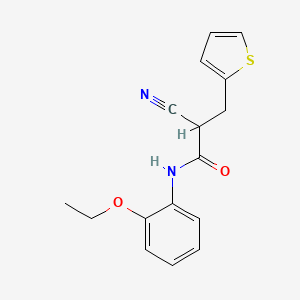

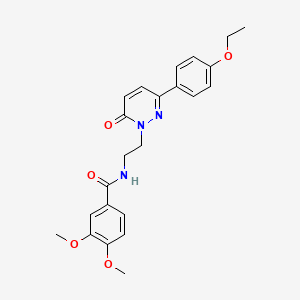

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in adjacent positions . It’s found in many commercially available drugs and is of significant importance due to its wide range of biological activities .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

Isoxazole synthesis often involves reactions such as (3 + 2) cycloaddition . The substitution of various groups on the isoxazole ring can impart different activities .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of compounds related to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide involves innovative strategies to incorporate isoxazole and oxadiazole moieties, which are known for their potential biological activities. For example, compounds combining isoxazole with oxadiazole rings have been synthesized through a series of reactions, including condensation and cyclization processes. These syntheses aim to explore the compounds' catalytic, optical, and biological properties, demonstrating the versatility of oxadiazoles and isoxazoles in creating bioactive molecules (Bumagin et al., 2017).

Catalytic Applications

The palladium complexes formed from isoxazole-substituted oxadiazoles have shown high catalytic activity in Suzuki reactions, a type of cross-coupling reaction crucial in organic synthesis. This highlights the potential application of these compounds in facilitating the formation of biaryls, a fundamental structural unit in many pharmaceuticals and organic materials (Bumagin et al., 2017).

Optical Properties

Research into the optical properties of isoxazole-oxadiazole compounds reveals their potential in materials science, particularly in the development of optical materials with specific absorption and emission characteristics. These studies provide insights into the electronic structures and optical behaviors of these compounds, which could be beneficial in designing new materials for electronic and photonic applications (Mekkey et al., 2020).

Antimicrobial and Anti-inflammatory Activities

The antimicrobial properties of isoxazole-substituted oxadiazoles against various bacterial and fungal strains indicate their potential as lead compounds in developing new antimicrobials. Additionally, some derivatives have shown promising anti-inflammatory activities, suggesting their applicability in creating new anti-inflammatory agents (Marri et al., 2018; Rapolu et al., 2013).

Anticancer Activities

The evaluation of isoxazole-oxadiazole derivatives for anticancer activity has identified several compounds with potent effects against various cancer cell lines, including breast, lung, and prostate cancer cells. These findings underscore the potential of these compounds in anticancer drug discovery, providing a foundation for further research into their mechanisms of action and therapeutic efficacy (Yakantham et al., 2019).

Safety And Hazards

The safety and hazards associated with isoxazole compounds can vary widely depending on the specific compound. General safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O5/c1-20-9-5-8(6-10(7-9)21-2)12(19)16-14-18-17-13(22-14)11-3-4-15-23-11/h3-7H,1-2H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOAJDIHNVKGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2626310.png)

![4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2626315.png)

![ethyl 4-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)piperidine-1-carboxylate](/img/structure/B2626320.png)

![9-(4-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2626327.png)